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molecular formula C9H10N2O3 B2868586 Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate CAS No. 324737-10-2

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate

Cat. No. B2868586
M. Wt: 194.19
InChI Key: TVMXIGKZHSBQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07288652B2

Procedure details

1.2 L of tetrahydrofuran and 87.8 g (0.78 mole) of potassium t-butoxide were added to a reactor and cooled to 0° C. 71.5 mL (0.74 mol) of methyl propionate was dropwise added to the reactor and stirred at 0° C. for 30 minutes. 60 g (0.434 mole) of the methyl pyrazine-2-carboxylate of Example 1 dissolved in 500 mL of tetrahydrofuran was dropwise added to the reactor for 30 minutes and stirred at a temperature of 20 to 25° C. for 3 hours. 0.5 L of distilled water and 0.5 L of saturated ammonium chloride solution were added to the reaction solution and stirred for 30 minutes. The resultant reaction solution was concentrated to a volume of 1.0 L and then extracted with 1.0 L of methylenechloride. The resultant extract was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated to give 75.0 g of the titled compound as a dark brown viscous oil (yield 89.0%).
Quantity
71.5 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
87.8 g
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
0.5 L
Type
reactant
Reaction Step Four
Name
Quantity
0.5 L
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([O:11][CH3:12])(=[O:10])[CH2:8][CH3:9].[N:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[C:19](OC)=[O:20].[Cl-].[NH4+]>O1CCCC1.O>[CH3:9][CH:8]([C:19]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][N:13]=1)=[O:20])[C:7]([O:11][CH3:12])=[O:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
71.5 mL
Type
reactant
Smiles
C(CC)(=O)OC
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
87.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.5 L
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added to the reactor for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at a temperature of 20 to 25° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to a volume of 1.0 L
EXTRACTION
Type
EXTRACTION
Details
extracted with 1.0 L of methylenechloride
EXTRACTION
Type
EXTRACTION
Details
The resultant extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)OC)C(=O)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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